

1-(4-Methoxybenzyl)piperidine-2,4-dione

molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(4-Methoxybenzyl)piperidine-2,4-dione

Cat. No.: B1422249

[Get Quote](#)

An In-depth Technical Guide to the Molecular Structure of **1-(4-Methoxybenzyl)piperidine-2,4-dione**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **1-(4-Methoxybenzyl)piperidine-2,4-dione**, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. We will delve into its molecular architecture, plausible synthetic routes, detailed spectroscopic characterization, and the rationale behind its importance as a structural motif.

Introduction: The Significance of the Piperidinedione Scaffold

The piperidine ring is a foundational heterocyclic scaffold in the pharmaceutical industry, present in numerous approved drugs.^{[1][2]} Its saturated, six-membered structure provides a versatile three-dimensional framework that can be strategically functionalized to optimize pharmacological activity.^{[1][3]} The introduction of carbonyl groups to form a piperidine-2,4-dione creates a privileged motif, a structural framework that is recurrently found in biologically active compounds.^{[4][5]} These dione derivatives exhibit a wide spectrum of biological activities, including potential as anticancer and antimicrobial agents, making them attractive targets for synthesis and evaluation.^{[6][7]}

1-(4-Methoxybenzyl)piperidine-2,4-dione incorporates this valuable core, functionalized at the nitrogen atom with a 4-methoxybenzyl group. This N-substituent is not merely a placeholder; it can significantly influence the molecule's lipophilicity, metabolic stability, and ability to form key interactions with biological targets. Understanding the interplay between the dione ring and its substituent is paramount for leveraging this molecule in drug discovery programs.

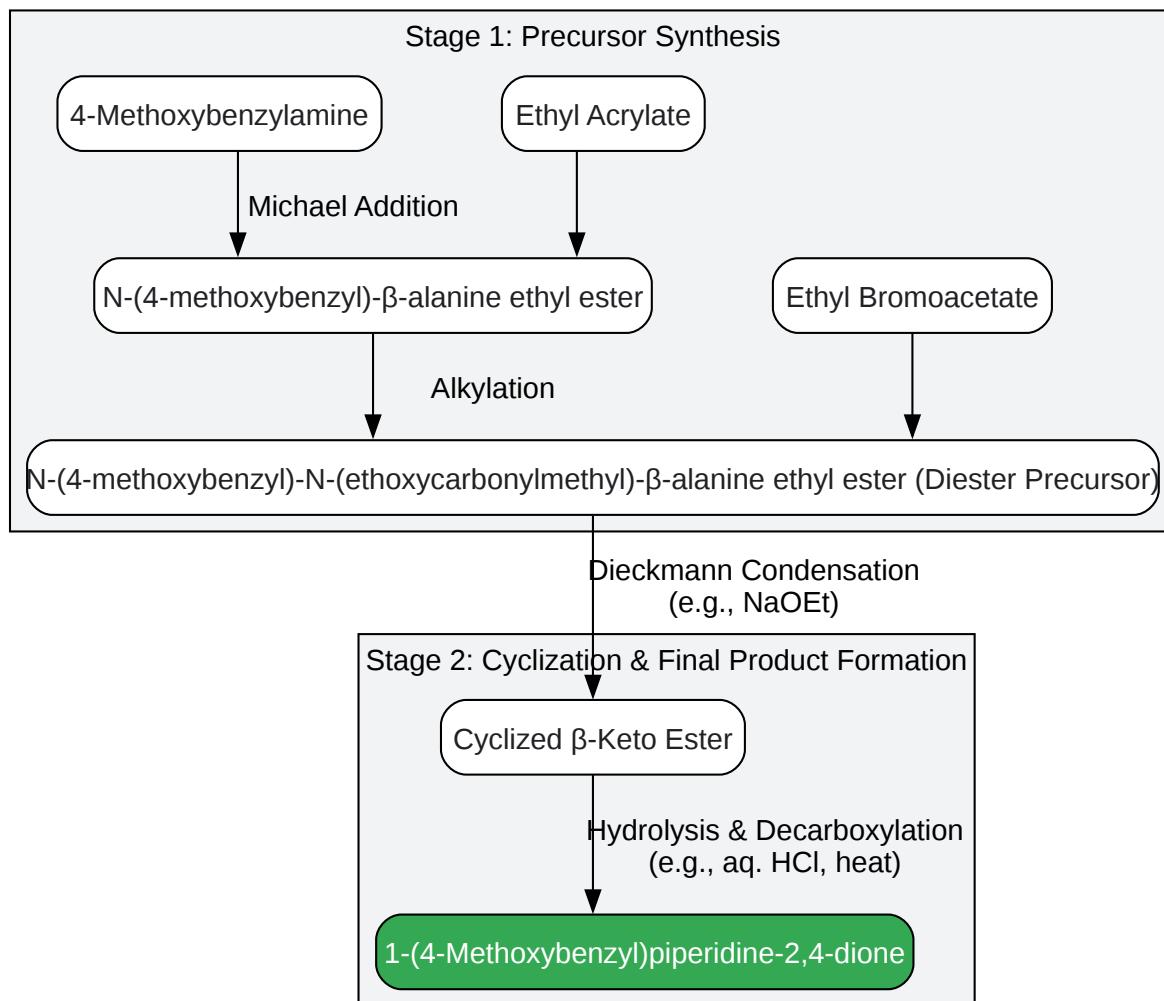
Molecular Structure and Physicochemical Properties

The molecular structure of **1-(4-Methoxybenzyl)piperidine-2,4-dione** consists of a central piperidine-2,4-dione ring system where the nitrogen atom is substituted with a benzyl group, which is itself substituted at the para-position with a methoxy group.

Key Structural Features:

- **Piperidine-2,4-dione Core:** This feature contains both an amide carbonyl (at C2) and a ketone carbonyl (at C4). The arrangement of these functional groups results in an active methylene group at C3, positioned between the two carbonyls, which can potentially participate in tautomerization to form enol isomers.
- **N-Substitution:** The tertiary amine within the ring prevents the formation of N-H hydrogen bonds, and the bulky 4-methoxybenzyl group will influence the conformational preference of the piperidine ring.
- **4-Methoxybenzyl Group:** This group provides a mix of lipophilic (benzene ring) and polar (methoxy ether) character, which is often beneficial for pharmacokinetic properties.

Table 1: Physicochemical Properties of **1-(4-Methoxybenzyl)piperidine-2,4-dione**


Property	Value	Source(s)
Molecular Formula	C ₁₃ H ₁₅ NO ₃	[8][9]
Molecular Weight	233.26 g/mol	[8]
CAS Number	712353-75-8	[9][10]
IUPAC Name	1-(4-methoxybenzyl)piperidine-2,4-dione	[9]
SMILES String	COc1ccccc1C(=O)C2=CC=C(C=C2)N3CCCC3=O	
Predicted pKa	7.78 ± 0.20	[8]
Appearance	Solid (predicted)	

Synthesis and Mechanistic Considerations

While a specific, peer-reviewed synthesis for **1-(4-Methoxybenzyl)piperidine-2,4-dione** is not extensively documented, a robust and versatile route can be designed based on the well-established Dieckmann condensation.[4][5] This intramolecular cyclization of a dicarboxylate ester is a cornerstone for creating cyclic β-keto esters, which are direct precursors to the target dione.[11]

Proposed Synthetic Workflow: Dieckmann Condensation Approach

The proposed pathway involves two main stages: first, the synthesis of a diester precursor via Michael addition, and second, the intramolecular cyclization followed by hydrolysis and decarboxylation.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **1-(4-Methoxybenzyl)piperidine-2,4-dione**.

Experimental Protocol (Proposed)

- Synthesis of the Diester Precursor:

- To a solution of 4-methoxybenzylamine (1.0 eq) in a suitable solvent like ethanol, slowly add ethyl acrylate (1.1 eq).
- Stir the reaction at room temperature for 12-24 hours to facilitate the Michael addition, forming the intermediate β -amino ester.
- After confirming the formation of the intermediate (e.g., by TLC), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) followed by ethyl bromoacetate (1.2 eq).
- Heat the reaction mixture to 50-60 °C for 6-12 hours to drive the N-alkylation to completion.
- Upon completion, perform an aqueous workup and purify the crude product by column chromatography to isolate the pure diester precursor.
- Causality: The Michael addition is an efficient way to form the initial C-N bond. The subsequent alkylation requires a base to deprotonate the secondary amine, and DIPEA is chosen to minimize side reactions.

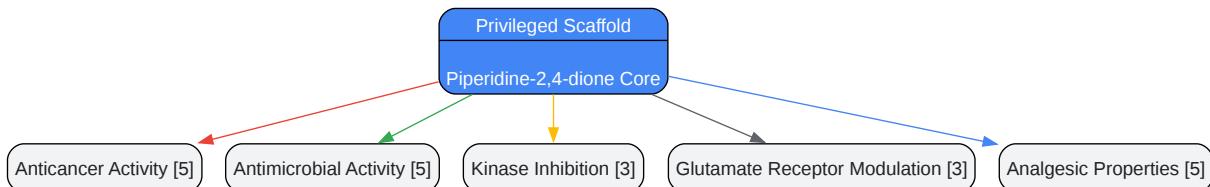
• Dieckmann Condensation and Decarboxylation:

- Dissolve the purified diester (1.0 eq) in anhydrous toluene.
- Add a strong base, such as sodium ethoxide (NaOEt) (1.2 eq), portion-wise at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
- Heat the mixture to reflux for 4-8 hours to drive the intramolecular cyclization. The formation of the cyclic β -keto ester is driven by the formation of a stable enolate.
- Cool the reaction and quench carefully with dilute aqueous acid. Extract the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure. To the crude β -keto ester, add a solution of 10% aqueous HCl.
- Heat the mixture to reflux for 2-4 hours to effect both hydrolysis of the ester and subsequent decarboxylation.^[4]

- Cool the reaction mixture, neutralize with a base (e.g., NaHCO_3), and extract the product with an organic solvent (e.g., ethyl acetate).
- Purify the final product by recrystallization or column chromatography.
- Trustworthiness: This protocol is self-validating as the progress of each stage can be monitored by standard analytical techniques (TLC, LC-MS). The final product's identity and purity must be confirmed by spectroscopic analysis.

Structural Elucidation and Spectroscopic Analysis

The definitive confirmation of the molecular structure of **1-(4-Methoxybenzyl)piperidine-2,4-dione** relies on a combination of spectroscopic techniques. While experimental data for this specific molecule is not readily published, we can accurately predict the expected spectral features based on its constituent parts and data from analogous structures like (S)-3-Hydroxy-1-(4-methoxybenzyl)piperidine-2,6-dione.[\[12\]](#)


Table 2: Predicted Spectroscopic Data for **1-(4-Methoxybenzyl)piperidine-2,4-dione**

Technique	Feature	Predicted Value / Observation	Rationale
¹ H NMR	Methoxy Protons (-OCH ₃)	~3.8 ppm (s, 3H)	Characteristic singlet for a methoxy group on a benzene ring. [12]
Benzyllic Protons (-CH ₂ -Ar)		~4.6 ppm (s, 2H)	Singlet adjacent to the piperidine nitrogen and the aromatic ring.
Aromatic Protons		~7.2 ppm (d, 2H) & ~6.9 ppm (d, 2H)	Classic AA'BB' system for a para-substituted benzene ring. [12]
Piperidine Ring Protons		2.5 - 3.5 ppm (m, 6H)	Complex multiplets for the three distinct methylene groups (-CH ₂ -CO-, -CO-CH ₂ -CH ₂ -, -N-CH ₂ -CH ₂ -).
¹³ C NMR	Carbonyl Carbons (C=O)	~205 ppm (ketone), ~170 ppm (amide)	The ketone carbonyl is typically more deshielded than the amide carbonyl.
Aromatic Carbons	114 - 160 ppm		Includes four distinct signals for the substituted ring, plus the ipso-carbon attached to the CH ₂ . [12]
Methoxy Carbon (-OCH ₃)	~55 ppm		Typical chemical shift for a methoxy carbon. [12]
Benzyllic Carbon (-CH ₂ -Ar)	~50 ppm		Carbon adjacent to nitrogen and the aromatic ring.

Piperidine Ring Carbons	25 - 50 ppm	Aliphatic carbons within the heterocyclic ring.	
FTIR	C=O Stretching	~1720 cm^{-1} (ketone), ~1650 cm^{-1} (amide)	Strong, characteristic absorption bands for the two distinct carbonyl groups.
C-O Stretching (Aryl Ether)	~1250 cm^{-1}	Strong band indicative of the Ar-O-CH ₃ ether linkage. [12]	
Aromatic C=C Stretching	1610, 1510 cm^{-1}	Bands characteristic of the substituted benzene ring.	
Mass Spec	Molecular Ion [M+H] ⁺	m/z = 234.11	Calculated for C ₁₃ H ₁₆ NO ₃ ⁺ .
Key Fragment	m/z = 121.07	Corresponds to the stable 4-methoxybenzyl cation [CH ₃ O-C ₆ H ₄ -CH ₂] ⁺ .	

Potential Biological Significance and Applications in Drug Discovery

The **1-(4-methoxybenzyl)piperidine-2,4-dione** structure is a compelling candidate for biological screening due to the established importance of its core components. The piperidine-2,4-dione scaffold acts as a versatile platform that can be oriented in three-dimensional space to interact with various biological targets.

[Click to download full resolution via product page](#)

Caption: The piperidine-2,4-dione core as a privileged scaffold for diverse biological activities.

The role of the N-(4-methoxybenzyl) substituent is twofold:

- Modulation of Physicochemical Properties: It increases the lipophilicity of the molecule compared to an N-unsubstituted analog, which can enhance membrane permeability and influence oral bioavailability.
- Direct Target Interaction: The aromatic ring can engage in π - π stacking or hydrophobic interactions within a protein binding pocket, while the methoxy group can act as a hydrogen bond acceptor.

Given that substituted piperidinediones have shown activity as kinase inhibitors and receptor modulators, this compound could be a valuable starting point for developing novel therapeutics in oncology or neuroscience.[\[5\]](#)

Conclusion

1-(4-Methoxybenzyl)piperidine-2,4-dione is a molecule built upon a medicinally significant heterocyclic core. Its structure, characterized by an N-substituted piperidine-2,4-dione ring, offers a unique combination of rigidity and functional group placement conducive to biological activity. While detailed experimental data is sparse, its synthesis is readily approachable through established methodologies like the Dieckmann condensation. The predictable spectroscopic signatures provide a clear pathway for its unambiguous characterization. For drug development professionals, this compound represents an attractive and synthetically

accessible scaffold for inclusion in screening libraries and as a foundational structure for further chemical optimization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinfo.com [nbinfo.com]
- 4. benchchem.com [benchchem.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chembk.com [chembk.com]
- 9. 1-(4-Methoxybenzyl)piperidine-2,4-dione 95% | CAS: 712353-75-8 | AChemBlock [achemblock.com]
- 10. 1-(4-Methoxybenzyl)piperidine-2,4-dione | 712353-75-8 | FM154415 [biosynth.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [1-(4-Methoxybenzyl)piperidine-2,4-dione molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1422249#1-4-methoxybenzyl-piperidine-2-4-dione-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com